The compound 17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate; dibromide is a complex organic molecule with significant pharmacological implications. It is primarily recognized as Pancuronium dibromide, a neuromuscular blocking agent used in anesthesia and intensive care medicine. This compound functions as an antagonist of the acetylcholine receptor and is utilized for its muscle-relaxing properties during surgical procedures.
Pancuronium dibromide is derived from the natural alkaloid structure of the phenanthrene family and has been synthesized in various laboratories for research and clinical applications. Its synthesis and structural characterization have been reported in multiple scientific publications and databases such as PubChem and ApexBio.
Pancuronium dibromide belongs to the class of neuromuscular blockers. It is classified as a competitive antagonist at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors. The molecular formula of this compound is , with a molecular weight of approximately 732.7 g/mol .
The synthesis of Pancuronium dibromide involves several steps that typically include:
The synthesis can be carried out under controlled conditions using solvents like dimethyl sulfoxide or ethanol. Reaction conditions such as temperature and time are critical for achieving high yields and purity of the final product .
The molecular structure of Pancuronium dibromide consists of a tetradecahydrocyclopentaphenanthrene backbone with two 1-methylpiperidin-1-ium groups attached at positions 2 and 16. The acetyloxy group at position 17 enhances its pharmacological properties.
Crystallographic studies reveal that Pancuronium dibromide exhibits specific bond lengths and angles characteristic of its complex structure. The arrangement of atoms within the molecule contributes to its biological activity .
Pancuronium dibromide primarily undergoes reactions typical for quaternary ammonium compounds:
These reactions are essential for understanding how Pancuronium dibromide interacts with biological systems and can be modified for enhanced therapeutic effects .
Pancuronium dibromide acts by competing with acetylcholine for binding sites on nicotinic receptors at the neuromuscular junction. This competitive inhibition prevents muscle contraction, leading to muscle relaxation.
The binding affinity (IC50) for Pancuronium dibromide is reported to be approximately 5.5 nM, indicating its potency as a neuromuscular blocker .
Pancuronium dibromide has several scientific uses:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5